4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol is an organic compound characterized by its unique structure, which includes a thiophenol moiety substituted with a fluorine atom and a cyclohexyloxy group. Its molecular formula is CHFOS, and it has a molecular weight of 240.3351 g/mol. The compound features a thiophenol ring, which is known for its aromatic properties and potential reactivity, particularly in nucleophilic substitutions and electrophilic aromatic substitutions.
The chemical reactivity of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol can be attributed to the presence of the thiol group (-SH) and the fluorine substituent. Key types of reactions it may undergo include:
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol typically involves multi-step organic synthesis techniques. A general synthetic route may include:
Specific synthetic pathways may vary, and optimization may be required for yield and purity.
4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol has potential applications in various fields:
Similar compounds to 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol | CHFOS | Cyclohexyloxy group |
| 4-Fluorothiophenol | CHFS | No additional substituent |
| 3-Chloro-4-fluorothiophenol | CHClFS | Chlorine instead of cyclohexyloxy group |
| 4-Bromo-3-fluorothiophenol | CHBrFS | Bromine substitution |